![molecular formula C9H19Cl2N3 B2685516 3-(Piperazin-1-yl)pentanenitrile dihydrochloride CAS No. 2230807-40-4](/img/structure/B2685516.png)
3-(Piperazin-1-yl)pentanenitrile dihydrochloride
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Overview
Description
3-(Piperazin-1-yl)pentanenitrile dihydrochloride is a chemical compound with the CAS Number: 2230807-40-4 . It has a molecular formula of C9H19Cl2N3 and a molecular weight of 240.17.
Molecular Structure Analysis
The Inchi Code for 3-(Piperazin-1-yl)pentanenitrile dihydrochloride is 1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H .Scientific Research Applications
Anti-Cancer Activity
- Synthesis and Anti-Bone Cancer Activity : A heterocyclic compound, structurally similar to 3-(Piperazin-1-yl)pentanenitrile dihydrochloride, was synthesized and evaluated for its in vitro anti-cancer activities against human bone cancer cell lines. This study contributes to understanding the potential use of piperazine derivatives in cancer treatment (Lv et al., 2019).
Molecular Docking Studies
- Novel Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker : A study focused on synthesizing and evaluating novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, for their antibacterial and cytotoxic activities. The study highlights the role of piperazine derivatives in developing new antimicrobial agents (Mekky & Sanad, 2020).
Safety and Hazards
The safety information available indicates that 3-(Piperazin-1-yl)pentanenitrile dihydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
As for future directions, more research is needed to fully understand the potential applications and mechanisms of action of 3-(Piperazin-1-yl)pentanenitrile dihydrochloride. Given the wide range of biological activities of piperazine derivatives, it’s possible that this compound could have potential uses in various fields of study .
properties
IUPAC Name |
3-piperazin-1-ylpentanenitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHNTPSJJSUSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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